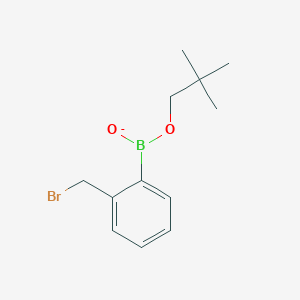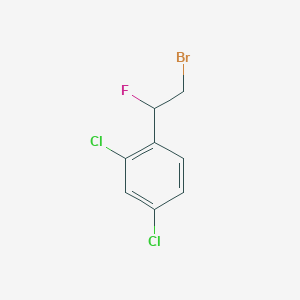
1-(2-Bromo-1-fluoroethyl)-2,4-dichlorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-1-fluoroethyl)-2,4-dichlorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, fluorine, and chlorine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-1-fluoroethyl)-2,4-dichlorobenzene typically involves the halogenation of an appropriate precursor. One common method is the bromination and fluorination of 2,4-dichlorobenzene. The reaction conditions often include the use of bromine and a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound. The reaction is usually carried out under controlled temperature and pressure to ensure the selective introduction of bromine and fluorine atoms.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogenation processes. These processes are designed to optimize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-1-fluoroethyl)-2,4-dichlorobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction of the compound can lead to the removal of halogen atoms and the formation of simpler hydrocarbons.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, or thiols. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted benzene derivatives with various functional groups replacing the halogen atoms.
Oxidation Reactions: Products include benzoic acids, phenols, or other oxidized aromatic compounds.
Reduction Reactions: Products include dehalogenated benzene derivatives or simpler hydrocarbons.
Scientific Research Applications
1-(2-Bromo-1-fluoroethyl)-2,4-dichlorobenzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various halogenated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules. It may be used in studies related to enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities. It may be used in drug development and screening assays.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-1-fluoroethyl)-2,4-dichlorobenzene involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The presence of halogen atoms can enhance the compound’s binding affinity and specificity for certain biological targets. The pathways involved may include inhibition of enzymatic activity, modulation of receptor signaling, or interference with nucleic acid functions.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Bromo-1-fluoroethyl)benzene
- 1-(2-Bromo-1-fluoroethyl)-2,3,4,5,6-pentafluorobenzene
- 1-Bromo-2-fluorobenzene
Uniqueness
1-(2-Bromo-1-fluoroethyl)-2,4-dichlorobenzene is unique due to the specific arrangement of halogen atoms on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities.
Properties
Molecular Formula |
C8H6BrCl2F |
|---|---|
Molecular Weight |
271.94 g/mol |
IUPAC Name |
1-(2-bromo-1-fluoroethyl)-2,4-dichlorobenzene |
InChI |
InChI=1S/C8H6BrCl2F/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3,8H,4H2 |
InChI Key |
LQEAIYOTGNZOND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CBr)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



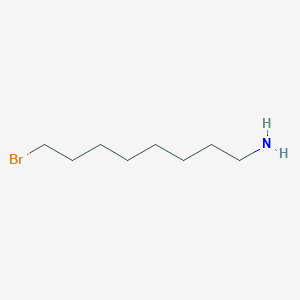
![4-(Benzo[d]isothiazol-3-yl)-1-((3aR,7aR)-hexahydro-1H-isoindol-2(3H)-yl)piperazin-1-ium-1-sulfonate](/img/structure/B12822556.png)


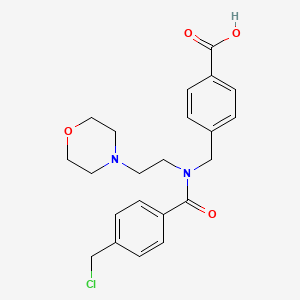
![(17-iodo-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate](/img/structure/B12822590.png)

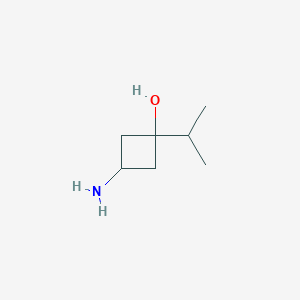
![tert-Butyl (1R,5R)-1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12822612.png)
![tert-butyl N-[4-(bromomethyl)pyridin-2-yl]-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B12822616.png)
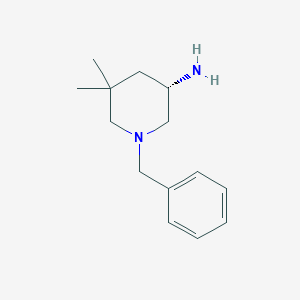
![(9S)-7-[(4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12822641.png)
